An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzylidene Di(acetate)
An In-depth Technical Guide to the Chemical Properties of 2-Nitrobenzylidene Di(acetate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzylidene di(acetate), also known as o-nitrobenzal diacetate, is a versatile organic compound that serves as a key intermediate in various synthetic transformations. Its structure, featuring a geminal diacetate attached to a benzylidene core bearing an ortho-nitro group, imparts a unique combination of reactivity and functionality. This guide provides a comprehensive exploration of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to researchers in organic synthesis and drug development. The strategic placement of the nitro group significantly influences the molecule's electrophilicity and allows for its application in specialized areas such as photoremovable protecting groups.
Physicochemical and Spectroscopic Properties
The intrinsic properties of 2-Nitrobenzylidene di(acetate) are foundational to its handling, characterization, and application in synthesis.
Core Physicochemical Data
| Property | Value | Source |
| IUPAC Name | [acetyloxy-(2-nitrophenyl)methyl] acetate | [1] |
| Synonyms | o-Nitrobenzal diacetate, 2-Nitrobenzaldehyde diacetate | [1] |
| CAS Number | 6345-63-7 | [1] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1] |
| Molecular Weight | 253.21 g/mol | [1] |
| Melting Point | 87-88 °C | [2] |
| Appearance | Oily solid | [2] |
Spectroscopic Signature
The unique structural features of 2-Nitrobenzylidene di(acetate) give rise to a distinct spectroscopic profile, which is crucial for its identification and characterization.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton, and the methyl protons of the acetate groups.
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The aromatic protons will appear in the downfield region (typically δ 7.5-8.2 ppm), with splitting patterns influenced by the ortho, meta, and para relationships and the electron-withdrawing nitro group. The proton ortho to the nitro group is expected to be the most deshielded.
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The single methine proton (CH) is significantly deshielded by the two adjacent oxygen atoms and the aromatic ring, and its signal is expected to appear as a singlet in the range of δ 7.5-7.8 ppm.
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The six equivalent protons of the two methyl groups of the diacetate will give a sharp singlet further upfield, typically around δ 2.1-2.2 ppm.[3]
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, the methine carbon, and the methyl carbons.
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The carbonyl carbons of the acetate groups are expected to resonate in the δ 168-170 ppm region.
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The aromatic carbons will show a series of signals between δ 124-150 ppm. The carbon bearing the nitro group (ipso-carbon) will be significantly deshielded.[4]
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The methine carbon, bonded to two oxygens, will appear in the δ 88-92 ppm range.
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The methyl carbons of the acetate groups will have a signal around δ 20-21 ppm.[5]
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The IR spectrum provides valuable information about the functional groups present in the molecule.
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C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1770 cm⁻¹ characteristic of the carbonyl groups in the acetate esters.[6]
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C-O Stretch: Strong bands corresponding to the C-O stretching of the ester groups will be present in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
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NO₂ Stretch: Two characteristic strong absorptions for the nitro group will be observed: an asymmetric stretch around 1520-1540 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.[7]
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Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C in-ring stretching vibrations are found in the 1450-1600 cm⁻¹ region.
Electron ionization mass spectrometry (EI-MS) will lead to fragmentation patterns that can help confirm the structure.
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Molecular Ion (M⁺): The molecular ion peak at m/z 253 should be observable, though it may be of low intensity.
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Key Fragmentation Pathways:
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Loss of an acetoxy radical (•OCOCH₃, 59 Da) to give a fragment at m/z 194.
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Loss of acetic acid (CH₃COOH, 60 Da) to yield a fragment at m/z 193.
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A base peak is often observed at m/z 43, corresponding to the acetyl cation [CH₃CO]⁺.
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Fragmentation of the aromatic portion can lead to ions corresponding to the nitrophenyl group. The ion at m/z 151 corresponds to the 2-nitrobenzaldehyde cation, and m/z 121 corresponds to the loss of NO.[1][8]
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Synthesis and Mechanistic Insights
The primary and most well-documented synthesis of 2-Nitrobenzylidene di(acetate) is through the oxidation of 2-nitrotoluene. This method is a cornerstone for accessing this important intermediate.
Oxidative Synthesis from 2-Nitrotoluene
This synthesis is a classic example of benzylic oxidation and is detailed in Organic Syntheses.[2]
Workflow Diagram:
Caption: Synthesis of 2-Nitrobenzylidene di(acetate) from 2-Nitrotoluene.
Detailed Experimental Protocol: [2]
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Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer, and surrounded by an ice bath, combine glacial acetic acid, acetic anhydride, and 2-nitrotoluene.
-
Causality: Acetic anhydride serves as both a solvent and a reactant, trapping the initially formed aldehyde as the diacetate. Glacial acetic acid is the primary solvent. The ice bath is crucial for controlling the temperature of the highly exothermic reaction.
-
-
Acid Addition: Slowly add concentrated sulfuric acid while stirring and maintaining a low temperature.
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Causality: Sulfuric acid acts as a catalyst for the reaction between chromium trioxide and acetic anhydride, forming a mixed anhydride which is a more potent oxidizing agent.
-
-
Oxidant Addition: Once the mixture is cooled to 5 °C, add chromium trioxide (CrO₃) in small portions, ensuring the temperature does not exceed 10 °C.
-
Causality: Chromium trioxide is the oxidizing agent. Its addition must be slow and portion-wise to manage the exothermic nature of the reaction and prevent side reactions or a runaway reaction. Maintaining a low temperature is critical for selectivity and safety.
-
-
Reaction Progression: Continue stirring for several hours after the addition of the chromium trioxide is complete.
-
Causality: This ensures the reaction goes to completion.
-
-
Workup and Isolation: Pour the reaction mixture into a large volume of chipped ice and water to precipitate the product. The oily solid is then filtered, washed with cold water, and subsequently with a cold, dilute sodium carbonate solution to neutralize any remaining acids.
-
Causality: Quenching in ice water precipitates the organic product from the aqueous acidic solution. The sodium carbonate wash is essential to remove acidic impurities.
-
-
Purification: The crude product can be further purified by digestion with petroleum ether or recrystallization.
Core Reactivity and Mechanistic Pathways
The chemical behavior of 2-Nitrobenzylidene di(acetate) is dominated by the lability of the diacetate group and the electronic influence of the ortho-nitro group.
Acid-Catalyzed Hydrolysis
The diacetate functionality serves as a protecting group for the aldehyde, and its removal is typically achieved through acid-catalyzed hydrolysis to yield 2-nitrobenzaldehyde.[2]
Reaction Mechanism Diagram:
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
The hydrolysis proceeds via an A_AC1 or A_AL1-type mechanism, depending on the reaction conditions.[9] In dilute acid, the mechanism is likely A_AC2, involving protonation of a carbonyl oxygen, followed by nucleophilic attack of water. In more concentrated acid, an A1 mechanism, involving the formation of a resonance-stabilized acylal cation, becomes more significant.[2] The electron-withdrawing nitro group can influence the stability of carbocationic intermediates.
Detailed Hydrolysis Protocol: [2]
-
Reaction Setup: A suspension of 2-Nitrobenzylidene di(acetate) is made in a mixture of concentrated hydrochloric acid, water, and ethanol.
-
Causality: The aqueous acid provides the necessary hydronium ions for catalysis and water as the nucleophile. Ethanol is used as a co-solvent to increase the solubility of the organic substrate.
-
-
Reflux: The mixture is stirred and refluxed for a short period (e.g., 45 minutes).
-
Causality: Heating accelerates the rate of hydrolysis.
-
-
Isolation: The mixture is cooled to induce crystallization of the 2-nitrobenzaldehyde product, which is then collected by filtration and washed with water.
Applications in Research and Drug Development
The primary utility of 2-Nitrobenzylidene di(acetate) lies in its role as a stable, crystalline precursor to 2-nitrobenzaldehyde, which is a valuable building block in medicinal chemistry. Furthermore, the ortho-nitrobenzyl moiety itself is a well-established photoremovable protecting group.
Precursor to 2-Nitrobenzaldehyde
2-Nitrobenzaldehyde is a key starting material for the synthesis of various pharmaceuticals, most notably the 1,4-dihydropyridine class of calcium channel blockers, such as nifedipine.[10] The synthesis of these drugs often involves the Hantzsch pyridine synthesis, which utilizes an aldehyde as one of the key components. The ability to generate 2-nitrobenzaldehyde in situ or from a stable precursor like its diacetate is advantageous in multi-step syntheses.
Ortho-Nitrobenzyl Photoremovable Protecting Groups
The ortho-nitrobenzyl group is a widely used photolabile protecting group in organic synthesis and chemical biology.[11] Upon irradiation with UV light (typically around 350 nm), the ortho-nitrobenzyl group undergoes an intramolecular redox reaction, leading to its cleavage and the release of the protected functional group. This property is exploited in:
-
Controlled Drug Release: Drugs can be "caged" with an ortho-nitrobenzyl group, rendering them inactive. Irradiation at a specific site can then trigger the release of the active drug, offering spatiotemporal control over drug delivery.[6]
-
Photolithography and Surface Patterning: The light-induced cleavage of ortho-nitrobenzyl groups can be used to create patterns on surfaces for applications in materials science and biology.
-
Caged Compounds in Biological Studies: Small molecules and biomolecules can be protected with ortho-nitrobenzyl groups to study biological processes with high temporal and spatial resolution.
While 2-Nitrobenzylidene di(acetate) itself is not the direct photolabile protecting group, its hydrolysis product, 2-nitrobenzaldehyde, is a precursor for the synthesis of various ortho-nitrobenzyl-protected compounds.
Thermal Stability and Decomposition
Conclusion
2-Nitrobenzylidene di(acetate) is a compound of significant utility in organic synthesis, primarily as a stable and convenient precursor to 2-nitrobenzaldehyde. Its synthesis via the oxidation of 2-nitrotoluene is a well-established and reliable procedure. The chemical reactivity is dominated by the hydrolysis of the diacetate group, a reaction that is fundamental to its application as a protected form of 2-nitrobenzaldehyde. The ortho-nitrobenzyl scaffold, accessible from this compound, is of paramount importance in the development of photoremovable protecting groups, with wide-ranging applications in drug delivery and chemical biology. This guide has provided a detailed overview of the chemical properties of 2-Nitrobenzylidene di(acetate), offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.
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